molecular formula C27H23ClO2 B1667231 BMS641

BMS641

Cat. No.: B1667231
M. Wt: 414.9 g/mol
InChI Key: FRTYVAKGTFXRNY-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS641 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the naphthalene core, introduction of the phenyl group, and the final coupling to form the benzoic acid derivative. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

BMS641 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

BMS641 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study retinoic acid receptor beta (RARβ) signaling pathways.

    Biology: Investigated for its role in cellular differentiation and maturation, particularly in neuronal cells.

    Medicine: Explored for potential therapeutic applications in neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new drugs targeting retinoic acid receptors

Mechanism of Action

BMS641 exerts its effects by selectively binding to and activating the retinoic acid receptor beta (RARβ). This activation leads to the transcription of target genes involved in cellular differentiation and maturation. The compound also synergistically activates RARgamma, further enhancing its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BMS641

This compound is unique due to its high selectivity and potency for RARβ. It has a higher affinity for RARβ compared to other retinoic acid receptors, making it a valuable tool for studying RARβ-specific signaling pathways. Additionally, its ability to synergistically activate RARgamma sets it apart from other similar compounds .

Biological Activity

BMS641 is a synthetic retinoid that has garnered attention for its selective activation of the retinoic acid receptor beta (RARβ). This compound is part of a broader class of retinoids known for their roles in cellular differentiation, particularly in neuronal and glial cell development. This article synthesizes various research findings and case studies to elucidate the biological activity of this compound.

This compound exhibits a unique binding profile, selectively activating RARβ while demonstrating low affinity for RARα and RARγ. The dissociation constants (KdK_d) for this compound are 2.5 nM for RARβ, 225 nM for RARα, and 223 nM for RARγ, indicating a significant preference for RARβ over the other subtypes . This selective binding leads to distinct transcriptional responses, where this compound acts as a partial agonist for RARβ, achieving approximately 50% of the transcriptional activity induced by the full agonist TTNPB .

Biological Effects on Cell Differentiation

Research has demonstrated that this compound can influence neuronal differentiation. In studies involving P19 embryonic carcinoma cells, treatment with this compound led to partial neuronal differentiation, characterized by the expression of markers associated with neuronal maturation. However, the efficiency of neurogenesis induced by this compound was lower compared to other retinoids like all-trans retinoic acid (ATRA) . Specifically, only 32% of treated cells expressed TUJ1, a pan-neuronal marker, indicating that while this compound promotes differentiation, it does so less effectively than ATRA .

Table: Comparative Efficacy of Retinoids on Neuronal Differentiation

Compound% TUJ1+ CellsRemarks
ATRA88.5 ± 2.5High efficiency in inducing neurogenesis
This compound32.0 ± 0.2Partial agonist; lower efficiency
BMS75363.1 ± 1.0Moderate efficacy

Synergistic Effects with Other Agonists

Recent studies have explored the synergistic effects of combining this compound with other retinoid agonists such as BMS961 (an RARγ-selective agonist). The combination has been shown to enhance neuronal maturation and promote the expression of both neuronal and glial markers significantly more than either compound alone . This suggests that while this compound is effective in promoting differentiation, its full potential may be realized when used in conjunction with other selective agonists.

Case Studies

  • P19 Stem Cell Differentiation : In one study, P19 stem cells treated with a combination of this compound and BMS961 exhibited enhanced differentiation into both neurons and glial cells compared to single-agent treatments. The presence of specific markers indicated successful maturation into specialized cell types .
  • Knockout Models : Research utilizing CRISPR/Cas9 technology to create RAR knockout lines revealed that the absence of RARα or RARγ receptors affected the expression levels of remaining receptors and their responsiveness to this compound treatment. Notably, treating Rara(-/-) mutants with both this compound and BMS961 resulted in significant restoration of neuronal marker expression .

Properties

Molecular Formula

C27H23ClO2

Molecular Weight

414.9 g/mol

IUPAC Name

3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid

InChI

InChI=1S/C27H23ClO2/c1-27(2)15-14-22(19-6-4-3-5-7-19)23-16-18(9-13-24(23)27)8-10-20-11-12-21(26(29)30)17-25(20)28/h3-14,16-17H,15H2,1-2H3,(H,29,30)/b10-8+

InChI Key

FRTYVAKGTFXRNY-CSKARUKUSA-N

SMILES

CC1(CC=C(C2=C1C=CC(=C2)C=CC3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C

Isomeric SMILES

CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C

Canonical SMILES

CC1(CC=C(C2=C1C=CC(=C2)C=CC3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS641;  BMS-641;  BMS 641;  BMS209641;  BMS-209641 BMS 209641; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.